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molecular formula C9H7ClN2O B8370787 3-Amino-6-chloro-2-(2-furanyl)pyridine CAS No. 1073182-88-3

3-Amino-6-chloro-2-(2-furanyl)pyridine

Cat. No. B8370787
M. Wt: 194.62 g/mol
InChI Key: DBSDEBIKPSDSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247431B2

Procedure details

3-Amino-6-chloro-2-(2-furanyl)pyridine (1.06 g) was dissolved in acetone (25 mL) and cooled in an ice bath to 0° C. A solution prepared of potassium permanganate (2.57 g) in water (40 mL) was added drop wise to this solution. After complete addition, the reaction mixture was allowed to warm to room temperature and stirred for hours. The mixture was cooled again to 0° C. and a second portion of potassium permanganate (858 mg) in water (15 mL) was added and the cool bath removed. After stirring for 2 hours, the reaction mixture was filtered through a pad of celite, the filter cake was washed carefully with water, methanol and ethyl acetate and concentrated to approx. 20 mL on a rotary evaporator. 2N Sodium hydroxide solution was added to adjust the pH-value to −12 and the aqueous layer was washed 2× with MTB-ether. The aqueous layer was adjusted to pH ˜2 by addition of 6N hydrochloric acid and extracted 3× with MTB-ether. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum to afford 636 mg of the title compound of the formula
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
858 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]2[O:10]C=CC=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+]>CC(C)=O.O>[NH2:1][C:2]1[C:3]([C:9]([OH:10])=[O:15])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C=1OC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
858 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise to this solution
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to 0° C.
CUSTOM
Type
CUSTOM
Details
the cool bath removed
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the filter cake was washed carefully with water, methanol and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approx. 20 mL on a rotary evaporator
ADDITION
Type
ADDITION
Details
2N Sodium hydroxide solution was added
WASH
Type
WASH
Details
the aqueous layer was washed 2× with MTB-ether
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH ˜2 by addition of 6N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with MTB-ether
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 636 mg
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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